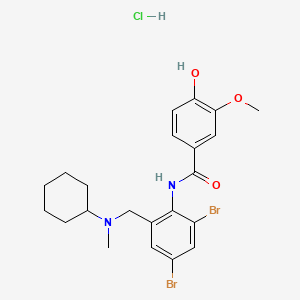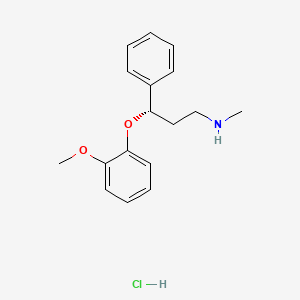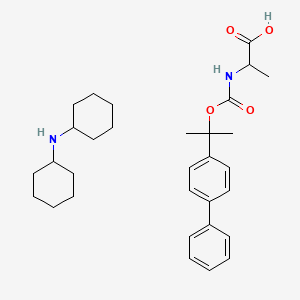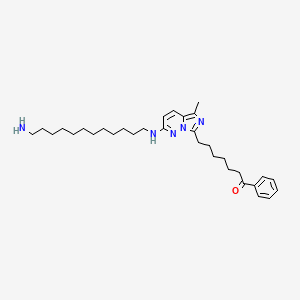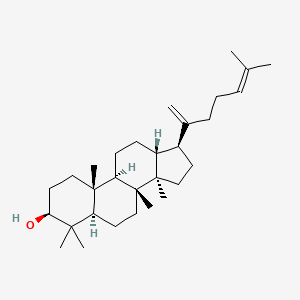
Dammaradienol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dammaradienol is a triterpenoid compound, specifically a dammarane-type triterpene alcohol. It is structurally characterized by the presence of a dammarane skeleton with a hydroxyl group at the 3β position. This compound is naturally found in dammar resin, which is derived from trees of the Dipterocarpaceae family, and in shea butter .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dammaradienol can be isolated from natural sources such as shea butter and dammar resin. The isolation process typically involves preparative argentation thin-layer chromatography (TLC) and gas-liquid chromatography (GLC). For instance, shea butter is subjected to preparative TLC using silica gel plates impregnated with silver nitrate, followed by GLC to separate and identify this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally involves extraction from natural sources. The extraction process may include solvent extraction, chromatography, and crystallization techniques to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Dammaradienol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dammaradienone.
Reduction: Reduction reactions can convert dammaradienone back to this compound.
Substitution: The hydroxyl group at the 3β position can participate in substitution reactions to form derivatives such as this compound acetate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acetylation can be performed using acetic anhydride in the presence of a catalyst like pyridine.
Major Products
Oxidation: Dammaradienone
Reduction: this compound
Substitution: This compound acetate
Scientific Research Applications
Dammaradienol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other triterpenoid compounds.
Mechanism of Action
The exact mechanism of action of dammaradienol is not fully understood. it is believed to exert its effects through interactions with cellular membranes and enzymes. The hydroxyl group at the 3β position may play a crucial role in its biological activity by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Dammaradienol is similar to other dammarane-type triterpenes such as:
24-Methylenedammarenol: Another triterpene alcohol found in shea butter.
Dammaradienone: An oxidized form of this compound.
Dammarenediol-II: A precursor to ginsenosides, which are bioactive compounds found in Panax ginseng.
This compound is unique due to its specific structural features and the presence of a hydroxyl group at the 3β position, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
52914-32-6 |
|---|---|
Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-29(7)23(22)12-13-25-28(6)17-16-26(31)27(4,5)24(28)15-19-30(25,29)8/h10,22-26,31H,3,9,11-19H2,1-2,4-8H3/t22-,23-,24+,25-,26+,28+,29-,30-/m1/s1 |
InChI Key |
WZAMDSBJONFHAO-WJQSYXMBSA-N |
Isomeric SMILES |
CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C |
Canonical SMILES |
CC(=CCCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


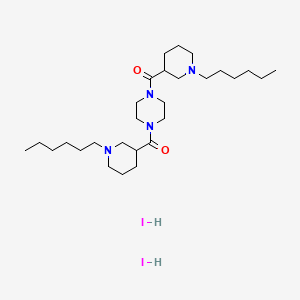
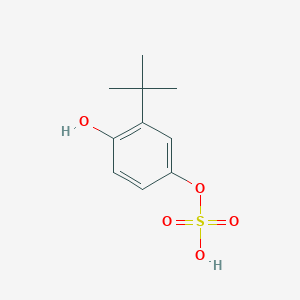
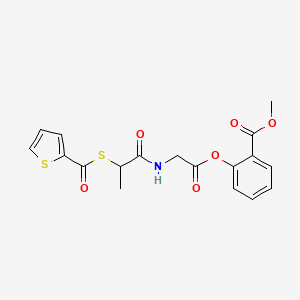

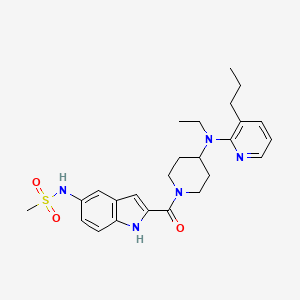
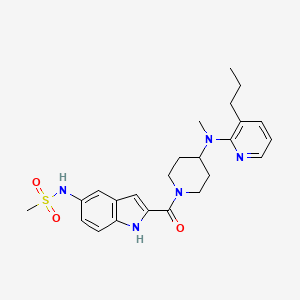
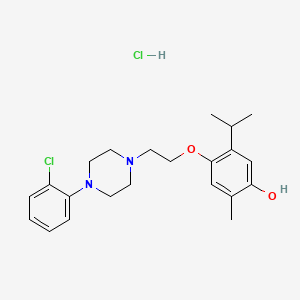
![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
